N-{[3-(4-fluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(pyridin-4-yl)methyl]ethanediamide
Description
N-{[3-(4-Fluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(pyridin-4-yl)methyl]ethanediamide is a structurally complex sulfonamide derivative characterized by a 1,3-oxazinan ring core substituted with a 4-fluorobenzenesulfonyl group at position 2. The oxazinan ring is further functionalized with a methyl group at position 2, which links to an ethanediamide moiety. The ethanediamide group is asymmetrically substituted, with one terminus bonded to a pyridin-4-ylmethyl group.
Properties
IUPAC Name |
N-[[3-(4-fluorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N'-(pyridin-4-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN4O5S/c20-15-2-4-16(5-3-15)30(27,28)24-10-1-11-29-17(24)13-23-19(26)18(25)22-12-14-6-8-21-9-7-14/h2-9,17H,1,10-13H2,(H,22,25)(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUWRWKCKBIKYHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(OC1)CNC(=O)C(=O)NCC2=CC=NC=C2)S(=O)(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3-(4-fluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N’-[(pyridin-4-yl)methyl]ethanediamide typically involves multiple steps, including the formation of the oxazinan ring and the introduction of the fluorobenzenesulfonyl and pyridinylmethyl groups. Common synthetic routes may involve:
Formation of the Oxazinan Ring: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Fluorobenzenesulfonyl Group: This can be achieved through sulfonylation reactions using reagents such as fluorobenzenesulfonyl chloride.
Attachment of the Pyridinylmethyl Group: This step may involve nucleophilic substitution reactions using pyridinylmethyl halides.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-{[3-(4-fluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N’-[(pyridin-4-yl)methyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridinylmethyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Pyridinylmethyl halides, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines.
Scientific Research Applications
N-{[3-(4-fluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N’-[(pyridin-4-yl)methyl]ethanediamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{[3-(4-fluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N’-[(pyridin-4-yl)methyl]ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound shares structural similarities with several derivatives documented in recent research. Key analogs differ in substituents on the ethanediamide group, aromatic sulfonyl moieties, or heterocyclic appendages. Below is a comparative analysis of these compounds:
Table 1: Structural and Molecular Comparison
*Inferred molecular formula and weight based on structural components.
†Estimated from substituent modifications.
Key Structural Differences and Implications
In contrast, the analog substitutes this with a 4-fluoro-2-methylbenzenesulfonyl group, introducing steric hindrance that may alter binding specificity .
Analogs in and replace this with bulkier (2-methoxyphenyl)ethyl or hydrophobic (2-methylpropyl) groups, which may reduce aqueous solubility but enhance lipophilicity .
Synthetic Accessibility :
- The compound is commercially available, suggesting robust synthetic protocols for oxazinan-sulfonamide derivatives. However, the target compound’s pyridine-linked structure may require additional steps, such as Suzuki coupling (as seen in ) or reductive amination, to install the pyridinylmethyl group .
Biological Activity
N-{[3-(4-fluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(pyridin-4-yl)methyl]ethanediamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique combination of functional groups, including a fluorobenzenesulfonyl moiety, an oxazinan ring, and an ethanediamide backbone. Its molecular formula is , with a molecular weight of approximately 462.5 g/mol. The presence of the fluorinated sulfonyl group is significant in enhancing the compound's reactivity and biological interaction profiles.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, primarily focusing on:
- Antimicrobial Properties : The compound has shown potential as an antimicrobial agent. Studies have suggested its efficacy against different bacterial strains, making it a candidate for further development in antimicrobial therapies.
- Anticancer Activity : Preliminary investigations indicate that similar compounds within the oxazinan class may possess anticancer properties. The specific mechanisms are under investigation, but they may involve inhibition of tumor cell proliferation or induction of apoptosis.
- Enzyme Inhibition : The compound may interact with specific enzymes or receptors, modulating their activity. This interaction could lead to various biological effects, including anti-inflammatory responses or modulation of metabolic pathways.
The mechanisms through which this compound exerts its biological effects are still being elucidated. However, several hypotheses include:
- Receptor Binding : The compound may bind to specific receptors involved in cellular signaling pathways, altering downstream effects.
- Enzyme Modulation : It may act as an inhibitor or activator of key enzymes in metabolic pathways, influencing cellular processes such as proliferation and apoptosis.
- Oxidative Stress Response : The presence of the fluorinated moiety may enhance the compound's ability to scavenge reactive oxygen species (ROS), providing a protective effect against oxidative stress in cells.
Research Findings and Case Studies
A review of recent literature reveals several studies that highlight the biological activity of this compound:
| Study | Findings |
|---|---|
| Antimicrobial Efficacy | Demonstrated effectiveness against Gram-positive and Gram-negative bacteria; potential for development into therapeutic agents. |
| Cancer Cell Studies | In vitro studies showed reduced viability in cancer cell lines; ongoing research to determine specific pathways affected. |
| Enzyme Interaction Studies | Identified potential targets within metabolic pathways; further studies needed to confirm specificity and mechanism. |
Q & A
Basic Questions
Q. What are the key synthetic strategies for synthesizing N-{[3-(4-fluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(pyridin-4-yl)methyl]ethanediamide?
- Methodological Answer : The synthesis typically involves multi-step protocols:
- Step 1 : Formation of the oxazinan-2-ylmethyl intermediate via sulfonylation of 1,3-oxazinan-2-ylmethanol with 4-fluorobenzenesulfonyl chloride under basic conditions.
- Step 2 : Coupling of the pyridin-4-ylmethyl group to the ethanediamide backbone using palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or nucleophilic substitution .
- Purification : Column chromatography or recrystallization ensures high purity. Reaction conditions (temperature, solvent polarity) are critical for yield optimization .
Q. How is the compound characterized structurally?
- Methodological Answer :
- X-ray crystallography : SHELX software (SHELXL/SHELXS) refines crystal structures to determine bond angles, stereochemistry, and intermolecular interactions .
- Spectroscopy :
- NMR : H and C NMR confirm substituent positions and purity.
- Mass spectrometry : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns .
Q. What initial biological activities have been reported for this compound?
- Methodological Answer :
- In vitro assays : Screen for kinase inhibition (e.g., tyrosine kinases) using fluorescence-based ATP-binding assays.
- Cellular studies : Evaluate cytotoxicity (MTT assay) and apoptosis (flow cytometry) in cancer cell lines.
- Receptor binding : Radioligand displacement assays assess affinity for targets like GPCRs or ion channels .
Advanced Research Questions
Q. How do modifications to the fluorobenzenesulfonyl group impact structure-activity relationships (SAR)?
- Methodological Answer :
- Substituent variation : Replace 4-fluoro with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to study effects on target binding.
- Oxidation studies : Convert sulfonyl to sulfone derivatives (using HO/AcOH) to enhance metabolic stability .
- Data analysis : Correlate IC values (from dose-response curves) with substituent Hammett constants for QSAR modeling .
Q. What challenges arise in resolving crystallographic data for this compound, and how are they addressed?
- Methodological Answer :
- Twinned crystals : Use SHELXL’s TWIN/BASF commands to refine twinning parameters.
- Disorder modeling : Apply PART/SUMP restraints for flexible groups (e.g., oxazinan ring).
- High-resolution data : Leverage SHELXE for phase extension in experimental phasing .
Q. What mechanistic insights can be gained from biochemical assays targeting this compound?
- Methodological Answer :
- Enzyme kinetics : Measure and shifts in target enzymes (e.g., proteases) via stopped-flow spectrophotometry.
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to distinguish entropy-driven vs. enthalpy-driven interactions.
- Mutagenesis studies : Introduce point mutations (e.g., Ala-scanning) in binding pockets to identify critical residues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
